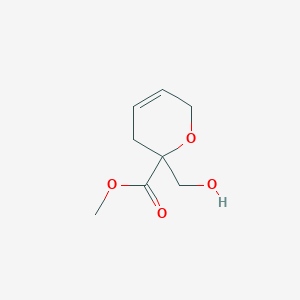

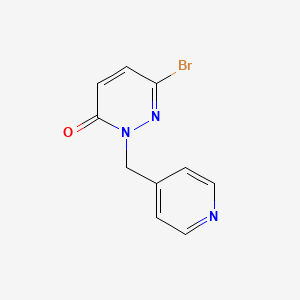

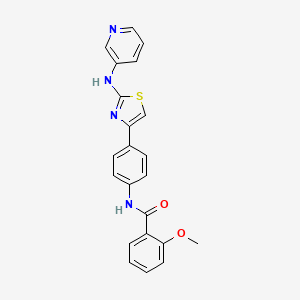

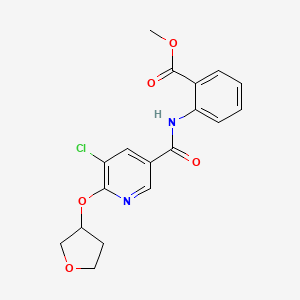

![molecular formula C19H22N4O4 B2493209 methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate CAS No. 1251699-18-9](/img/structure/B2493209.png)

methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives involves multiple steps, starting from corresponding acetoacetic esters. These processes are crucial for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems. Such methods demonstrate the compound's intricate synthesis pathway, showcasing the versatility of pyrimidine chemistry in generating complex molecular structures (Selič et al., 1997).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives like the title compound often involves hydrogen bonding and π-π interactions, contributing to their stability and reactivity. Studies such as those on 2-amino-4,6-dimethylpyridinium benzoate reveal the importance of N—H⋯O hydrogen bonds and π–π interactions in stabilizing the molecular structure, suggesting similar stabilizing interactions could be present in the title compound (Asaruddin et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of pyrimidine derivatives, including various substitution reactions, plays a crucial role in their application in synthesizing heterocyclic systems. For instance, methyl 2-(benzyloxycarbonyl)amino-3-dimethylaminopropenoate has been utilized to prepare various heterocyclic systems, highlighting the reactivity of similar compounds (Toplak et al., 1999).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies on similar compounds, like 2-amino-4-methoxy-6-methylpyrimidine, provide insights into how hydrogen bonding and pi-stacking interactions affect these properties, suggesting that the title compound may exhibit similar physical characteristics (Glidewell et al., 2003).

Applications De Recherche Scientifique

Herbicide Development

Research has highlighted the compound's application in herbicide development. Modifications to its structure have led to the synthesis of effective compounds against barnyard grass in paddy rice, showcasing its potential in agricultural chemistry. For example, extensive modifications to different moieties of a prototype compound resulted in the identification of a novel herbicide, KIH-6127, demonstrating significant herbicidal activity (M. Tamaru et al., 1997).

Synthesis of Heterocyclic Systems

Another application is in the synthesis of heterocyclic systems, which are crucial in the development of pharmaceuticals. The compound has been used as a reagent or intermediate in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis. For instance, it facilitated the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, contributing to the exploration of new therapeutic agents (Lovro Selič et al., 1997).

Anticancer Drug Development

In the realm of medicinal chemistry, derivatives of the compound have been investigated for their potential as anticancer drugs. For example, a study described the synthesis and biological evaluation of a compound exhibiting selective inhibition of histone deacetylases, highlighting its promise as an anticancer drug (Nancy Z. Zhou et al., 2008).

Insecticidal and Antibacterial Potential

Furthermore, derivatives have been synthesized and evaluated for their insecticidal and antibacterial potential, offering insights into the compound's application in developing new pest control agents and antimicrobial substances. One study presented the synthesis and evaluation of pyrimidine-linked pyrazole heterocyclics, demonstrating their efficacy against certain insects and bacteria (P. P. Deohate et al., 2020).

Mécanisme D'action

Target of Action

It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The structure–activity relationship (sar) of similar compounds suggests that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It is known that pyrrolidine derivatives can influence a variety of biological activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Propriétés

IUPAC Name |

methyl 2-[[2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1-yl)acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-13-11-17(25)23(19(20-13)22-9-5-6-10-22)12-16(24)21-15-8-4-3-7-14(15)18(26)27-2/h3-4,7-8,11H,5-6,9-10,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWSLEDAGRYBTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N2CCCC2)CC(=O)NC3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2493129.png)

![4-[(1H-indazol-6-ylamino)methyl]phenol](/img/structure/B2493131.png)

![6-(4-fluorophenyl)-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2493136.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2493137.png)

![ethyl 2-(1-phenyl-1H-benzo[d]imidazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2493143.png)

![4-chloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2493148.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3-nitrophenyl)-3-oxopropanenitrile](/img/structure/B2493149.png)